![molecular formula C22H26N4O3S2 B12471341 N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a glycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide typically involves multi-step organic reactions. . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . The imidazole ring plays a crucial role in this binding process, often forming hydrogen bonds or coordinating with metal ions in the enzyme’s active site.
相似化合物的比较
Similar Compounds
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
- 1-(3-Aminopropyl)imidazole
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and pharmacology.
属性
分子式 |
C22H26N4O3S2 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H26N4O3S2/c1-18-4-6-19(7-5-18)26(31(28,29)21-10-8-20(30-2)9-11-21)16-22(27)24-12-3-14-25-15-13-23-17-25/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,24,27) |
InChI 键 |
PXBSKTHIKZHGKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


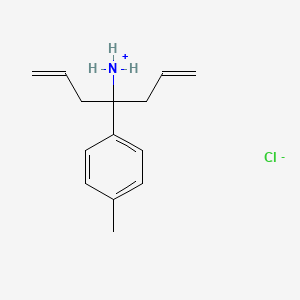
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
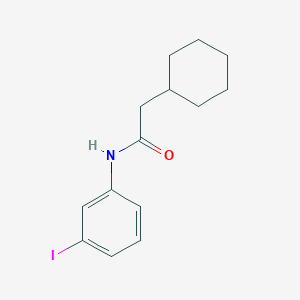
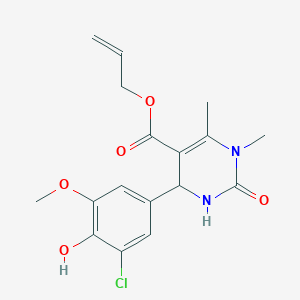
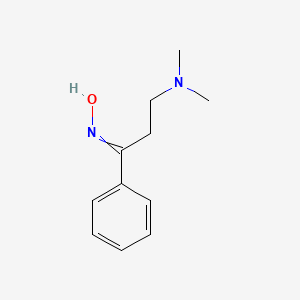
![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)
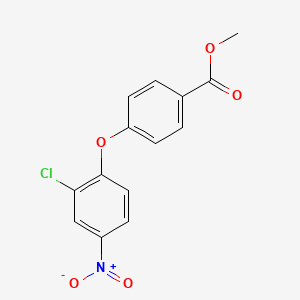
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)
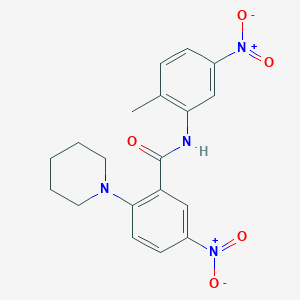
![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
